molecular formula C11H10O3 B115163 (6-Methyl-benzofuran-3-yl)-acetic acid CAS No. 142917-39-3

(6-Methyl-benzofuran-3-yl)-acetic acid

Cat. No.: B115163
CAS No.: 142917-39-3
M. Wt: 189.19 g/mol
InChI Key: ZGVSMROZRSOMIQ-UHFFFAOYSA-N
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Description

(6-Methyl-benzofuran-3-yl)-acetic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methyl group at the 6th position and an acetic acid moiety at the 3rd position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-benzofuran-3-yl)-acetic acid typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and α-haloketones.

    Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Acetic Acid Moiety Addition: The acetic acid group can be added through a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by oxidation.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-benzofuran-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reaction conditions but can include various substituted benzofurans, alcohols, and ketones.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new materials.

    Biology: Studying its effects on biological systems, including potential antimicrobial or anti-inflammatory properties.

    Medicine: Investigating its potential as a drug candidate for various diseases.

    Industry: Use in the synthesis of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3-yl-acetic acid: Lacks the methyl group at the 6th position.

    6-Methyl-benzofuran: Lacks the acetic acid moiety.

    Benzofuran-2-yl-acetic acid: The acetic acid group is at the 2nd position instead of the 3rd.

Uniqueness

The presence of both the methyl group and the acetic acid moiety in (6-Methyl-benzofuran-3-yl)-acetic acid may confer unique chemical and biological properties, making it distinct from other benzofuran derivatives.

Properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-9-8(5-11(12)13)6-14-10(9)4-7/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVSMROZRSOMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142917-39-3
Record name 2-(6-methyl-1-benzofuran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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